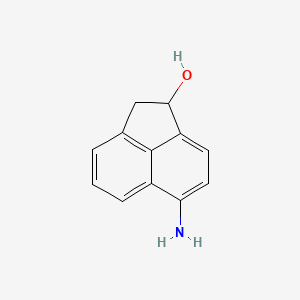
1-Acenaphthylenol, 1,2-dihydro-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acenaphthylenol, 1,2-dihydro-4-nitro- is a chemical compound with the molecular formula C12H9NO2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to the acenaphthylene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- typically involves the nitration of acenaphthylene followed by reduction and hydroxylation steps. One common method includes:
Nitration: Acenaphthylene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Hydroxylation: Finally, the amino group is converted to a hydroxyl group through a diazotization reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acenaphthylenol, 1,2-dihydro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 1-acenaphthylenone, 1,2-dihydro-4-nitro-.
Reduction: Formation of 1-acenaphthylenol, 1,2-dihydro-4-amino-.
Substitution: Formation of various substituted acenaphthylenol derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Acenaphthylenol, 1,2-dihydro-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acenaphthylenol, 1,2-dihydro-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Acenaphthylenol, 1,2-dihydro-5-nitro-: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Acenaphthene, 5-nitro-: Another nitro-substituted acenaphthene derivative with distinct chemical properties.
Uniqueness
1-Acenaphthylenol, 1,2-dihydro-4-nitro- is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
81851-73-2 |
|---|---|
Molekularformel |
C12H11NO |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
6-amino-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H11NO/c13-10-5-4-9-11(14)6-7-2-1-3-8(10)12(7)9/h1-5,11,14H,6,13H2 |
InChI-Schlüssel |
JQPCDAHIQQPRKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=C(C3=CC=CC1=C23)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


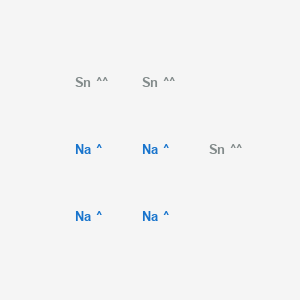
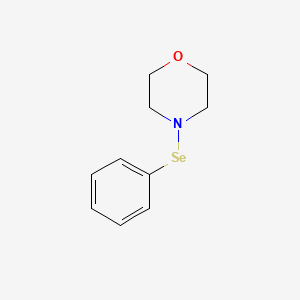
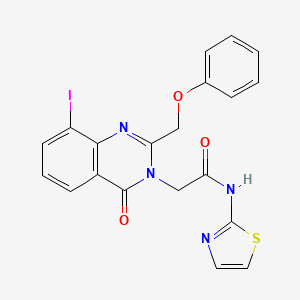
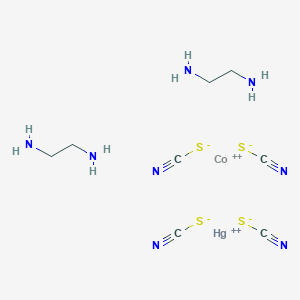
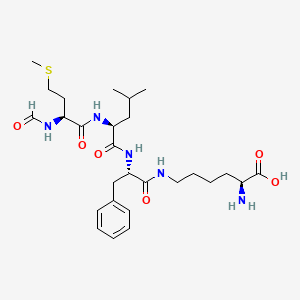
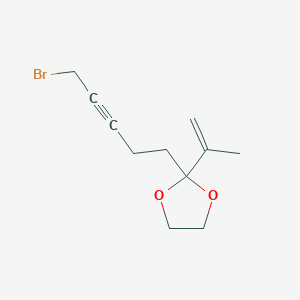


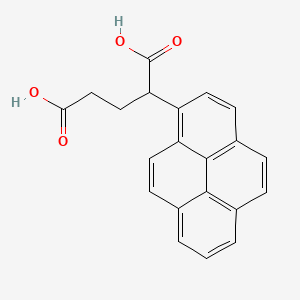
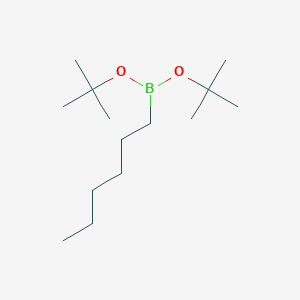
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
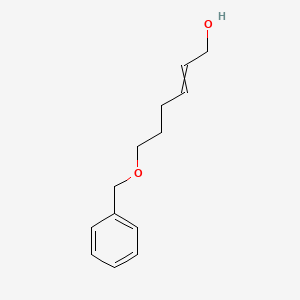

![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
